![molecular formula C14H19ClN2O4S B4391799 N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391799.png)
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Overview
Description
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide binds to and inhibits the activity of BTK, a key signaling molecule in the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide leads to the suppression of BCR signaling and downstream pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development. In preclinical studies, N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to induce regression of B-cell tumors, reduce inflammation, and modulate immune responses.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has several advantages for lab experiments, including its potent and selective inhibitory activity against BTK, favorable pharmacokinetic properties, and well-established preclinical models for studying B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, there are also limitations to using N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in lab experiments, including the potential for off-target effects, the need for careful dose optimization, and the lack of clinical data on safety and efficacy.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, including:
1. Clinical development for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Investigation of the potential for combination therapy with other targeted agents or immunotherapies.
3. Development of biomarkers for patient selection and monitoring of treatment response.
4. Investigation of the potential for N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide to overcome resistance to other BTK inhibitors.
5. Evaluation of the safety and efficacy of N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in clinical trials.
Scientific Research Applications
N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these models, N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to the regression of tumors. N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been studied in models of autoimmune diseases and inflammatory disorders, where it has shown anti-inflammatory and immunomodulatory effects.
properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1-morpholin-4-yl-1-oxopropan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-11(14(18)16-6-8-21-9-7-16)17(22(2,19)20)13-5-3-4-12(15)10-13/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZPWABLXGOZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4391717.png)
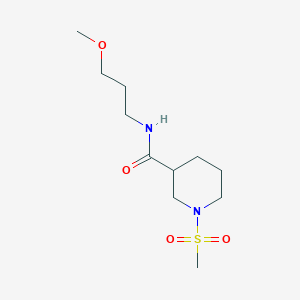
![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4391730.png)
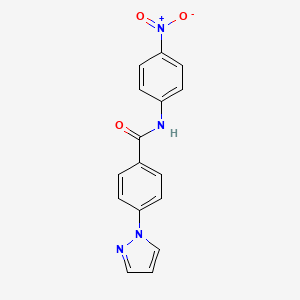
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B4391756.png)
![ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391762.png)
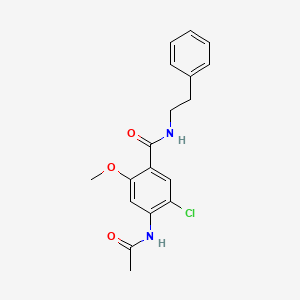
![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
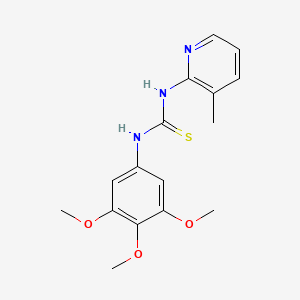
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4391823.png)
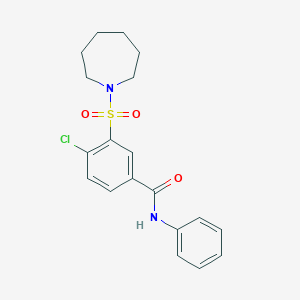

![N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4391838.png)